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molecular formula C13H15NO2 B8393246 7-(2-Methoxyethoxy)-2-methylquinoline

7-(2-Methoxyethoxy)-2-methylquinoline

Cat. No. B8393246
M. Wt: 217.26 g/mol
InChI Key: NHNQCSDOSXGVMD-UHFFFAOYSA-N
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Patent
US08889704B2

Procedure details

To a solution of 7-(2-methoxyethoxy)-2-methylquinoline (235 mg, 1.08 mmol) in dioxane (3 mL) and water (0.03 mL) was added SeO2 (132 mg, 1.19 mmol). The reaction mixture was heated at reflux for 2 hours. After cooling to ambient temperature, the solid was removed by filtration and washed with DCM. The filtrate was concentrated under reduced pressure and The residue was purified by flash chromatography on silica gel (4:1 hexanes/EtOAc) to give 7-(2-methoxyethoxy)quinoline-2-carbaldehyde (195 mg, 78%) as a white solid.
Quantity
235 mg
Type
reactant
Reaction Step One
[Compound]
Name
SeO2
Quantity
132 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
0.03 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][C:12]([CH3:16])=[N:13]2)=[CH:8][CH:7]=1.[O:17]1CCOCC1>O>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][C:12]([CH:16]=[O:17])=[N:13]2)=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
235 mg
Type
reactant
Smiles
COCCOC1=CC=C2C=CC(=NC2=C1)C
Name
SeO2
Quantity
132 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
0.03 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration
WASH
Type
WASH
Details
washed with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (4:1 hexanes/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=CC=C2C=CC(=NC2=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 195 mg
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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